molecular formula C9H7ClN2O2 B1590677 2-(5-Chloro-1H-indazol-3-YL)acetic acid CAS No. 27328-68-3

2-(5-Chloro-1H-indazol-3-YL)acetic acid

Cat. No. B1590677
CAS RN: 27328-68-3
M. Wt: 210.62 g/mol
InChI Key: OIQMRQZOCUNAIN-UHFFFAOYSA-N
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Description

“2-(5-Chloro-1H-indazol-3-YL)acetic acid” is an organic compound with the CAS Number: 27328-68-3 and a linear formula of C9H7ClN2O2 . It is a solid substance with a molecular weight of 210.62 . The IUPAC name for this compound is (5-chloro-1H-indazol-3-yl)acetic acid .


Synthesis Analysis

The synthesis of indazole compounds, including “2-(5-Chloro-1H-indazol-3-YL)acetic acid”, has been the subject of recent research . Various strategies have been employed, including transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for “2-(5-Chloro-1H-indazol-3-YL)acetic acid” is 1S/C9H7ClN2O2/c10-5-1-2-7-6(3-5)8(12-11-7)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-(5-Chloro-1H-indazol-3-YL)acetic acid” is a solid substance . It has a molecular weight of 210.62 . The compound’s theoretical density is 1.566 and its refractive index is 1.711 .

Scientific Research Applications

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They bear a variety of functional groups and display versatile biological activities . Here are some general applications of indazole derivatives:

  • Synthesis of Indazoles

    • Field: Organic Chemistry
    • Application: The synthesis of 1H- and 2H-indazoles .
    • Method: Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
    • Results: This method has been used to synthesize a wide variety of 1H-indazoles in good to excellent yields .
  • Medicinal Applications

    • Field: Medicinal Chemistry
    • Application: Indazole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Method: Various scaffolds of indole are synthesized for screening different pharmacological activities .
    • Results: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

While specific future directions for “2-(5-Chloro-1H-indazol-3-YL)acetic acid” are not explicitly mentioned in the available resources, the ongoing research into the synthesis and applications of indazole compounds suggests a promising future for these types of compounds .

properties

IUPAC Name

2-(5-chloro-2H-indazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-5-1-2-7-6(3-5)8(12-11-7)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQMRQZOCUNAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499520
Record name (5-Chloro-2H-indazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-1H-indazol-3-YL)acetic acid

CAS RN

27328-68-3
Record name (5-Chloro-2H-indazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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